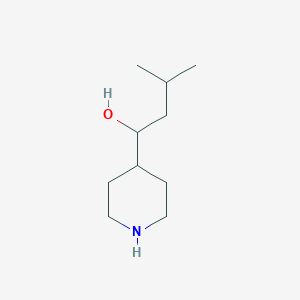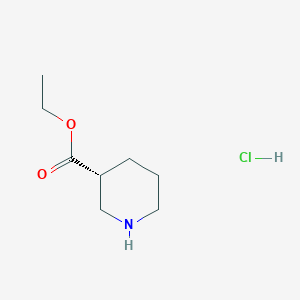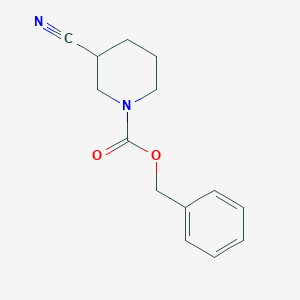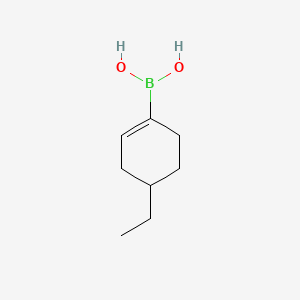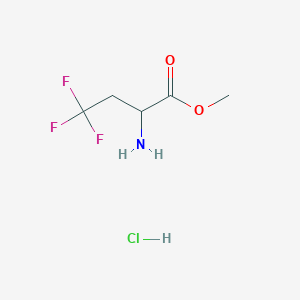![molecular formula C11H11BrN4OS B1418077 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)éthyl]-3-bromobenzamide CAS No. 1199215-70-7](/img/structure/B1418077.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)éthyl]-3-bromobenzamide
Vue d'ensemble
Description
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide” is a derivative of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The compound is synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide and various suitable aldehydes using both conventional and microwave methods .Molecular Structure Analysis
The molecular structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been evaluated in vitro for their urease inhibitor activities . The urease inhibitory activity of the compound is high, with an IC50 of 2.85–5.83 µM, compared to thiourea and hydroxyurea as standard inhibitors with an IC50 of 22.00 and 100.00 µM, respectively .Physical And Chemical Properties Analysis
The compound has a melting point of 188–190°C .Applications De Recherche Scientifique
Propriétés antioxydantes
Les dérivés de thiadiazole ont été étudiés pour leurs propriétés antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif et des maladies qui y sont associées .
Activité anticancéreuse
Ces composés ont montré un potentiel prometteur dans la recherche anticancéreuse, certains dérivés présentant une activité anticancéreuse in vitro significative .
Effets cytotoxiques
Des recherches ont été menées pour évaluer les effets cytotoxiques des dérivés de thiadiazole sur diverses lignées de cellules cancéreuses, fournissant des informations sur leur potentiel thérapeutique .
Activité inhibitrice de l'uréase
Des composés de thiadiazole ont été conçus et synthétisés pour agir comme des inhibiteurs de l'uréase, ce qui peut être bénéfique pour traiter les infections causées par des bactéries productrices d'uréase .
Inhibition de la corrosion
Certains dérivés de thiadiazole sont utilisés comme inhibiteurs de corrosion dans des applications industrielles, protégeant les métaux des environnements corrosifs .
Complexes de transfert de charge
Ces composés peuvent former des complexes de transfert de charge avec divers accepteurs, ce qui peut avoir des implications dans les dispositifs électroniques et photoniques .
Mécanisme D'action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with an IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially lead to a decrease in the pH level, affecting the survival of Helicobacter pylori .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .
Cellular Effects
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby disrupting metabolic flux and reducing the production of certain metabolites .
Molecular Mechanism
The molecular mechanism of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as urease, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of its reaction products. Furthermore, the compound can activate or inhibit other enzymes, depending on its binding affinity and the nature of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and alterations in metabolite levels. These interactions are crucial for understanding the compound’s overall biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is crucial for its activity and function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .
Propriétés
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUWPXFDYSIXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





